

The RB-Opd Probe: A Technical Guide to Real-Time Nitric Oxide Sensing

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Compound of Interest

Compound Name: *RB-Opd*
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Rhodamine B-o-phenylenediamine (**RB-Opd**) fluorescent probe for the real-time detection of nitric oxide (NO) in cellular systems. This document details the probe's core mechanism, presents key performance data, outlines experimental protocols for its use, and explores its application in drug development, particularly in the context of apoptosis research.

Introduction to RB-Opd Probes for Nitric Oxide Detection

Nitric oxide is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.^[1] Its transient nature and low physiological concentrations, however, make its direct and real-time measurement challenging. Fluorescent probes have emerged as indispensable tools for visualizing and quantifying NO dynamics within living cells.

The **RB-Opd** family of probes are "turn-on" fluorescent sensors designed for the specific detection of nitric oxide. These probes typically consist of a rhodamine B fluorophore, which is

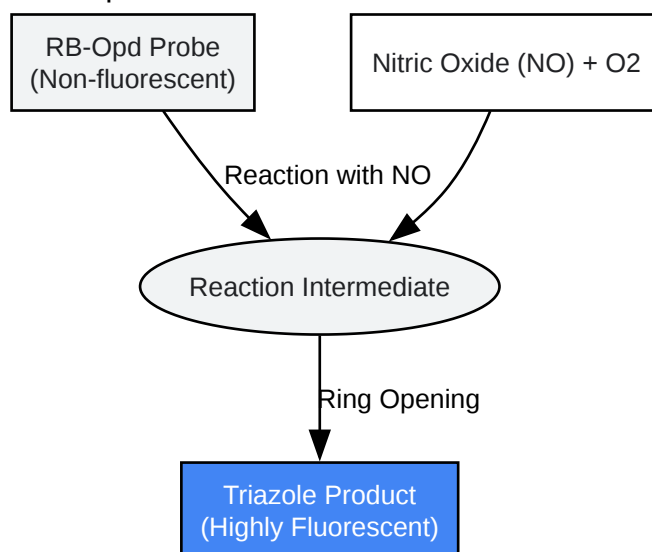
initially in a non-fluorescent spirolactam form. Attached to the rhodamine scaffold is an o-phenylenediamine (Opd) moiety, which serves as the nitric oxide-reactive trigger.

Mechanism of Action

The detection mechanism of **RB-Opd** probes is based on a highly selective reaction between the o-phenylenediamine group and nitric oxide in the presence of oxygen. In its native state, the rhodamine B spirolactam is colorless and non-fluorescent. The electron-rich diamine quenches the fluorescence of the rhodamine core through a photoinduced electron transfer (PET) mechanism.^{[2][3]}

Upon reaction with nitric oxide, the o-phenylenediamine moiety is converted to an electron-deficient benzotriazole derivative.^{[2][3]} This transformation irreversibly opens the spirolactam ring of the rhodamine B, leading to a significant increase in fluorescence intensity and a visible color change. This "turn-on" response allows for the sensitive detection of NO with a high signal-to-noise ratio.

Figure 1. RB-Opd Probe Reaction Mechanism with Nitric Oxide



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Figure 1. **RB-Opd** Probe Reaction Mechanism with Nitric Oxide

Quantitative Performance Data

Several variations of rhodamine-based probes utilizing the o-phenylenediamine detection moiety have been developed. The following tables summarize the key quantitative performance metrics of representative probes, providing a basis for comparison and selection for specific research applications.

Probe Name	Excitation (λ_{ex})	Emission (λ_{em})	Fluorescence Enhancement	Detection Limit (LOD)	Response Time	Reference
ROPD	550 nm	581 nm	>100-fold	68.2 nM	Fast	
dRB-OPD	Not Specified	590 nm	170-fold	Not Specified	< 40 seconds	
rh-NO-1	Not Specified	600 nm	24-fold	36.8 nM	< 2 minutes	
SiRNO	Not Specified	650-750 nm	81-fold	Not Specified	< 90 seconds	

Table 1: Performance Characteristics of Rhodamine-Based Nitric Oxide Probes.

Probe Name	Selectivity Profile
ROPD	High selectivity for NO over various metal ions.
dRB-OPD	High selectivity for NO over dehydroascorbic acid (DHA), ascorbic acid (AA), and methylglyoxal (MGO). Notably avoids interference from cysteine (Cys).
rh-NO-1	High selectivity for NO among various reactive oxygen/nitrogen species.
SiRNO	High specificity for NO.

Table 2: Selectivity of Rhodamine-Based Nitric Oxide Probes.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative **RB-Opd** probe and its application in live-cell imaging for nitric oxide detection.

Synthesis of a Representative RB-Opd Probe

This protocol is a generalized procedure based on common synthetic routes for rhodamine B-o-phenylenediamine conjugates.

Materials:

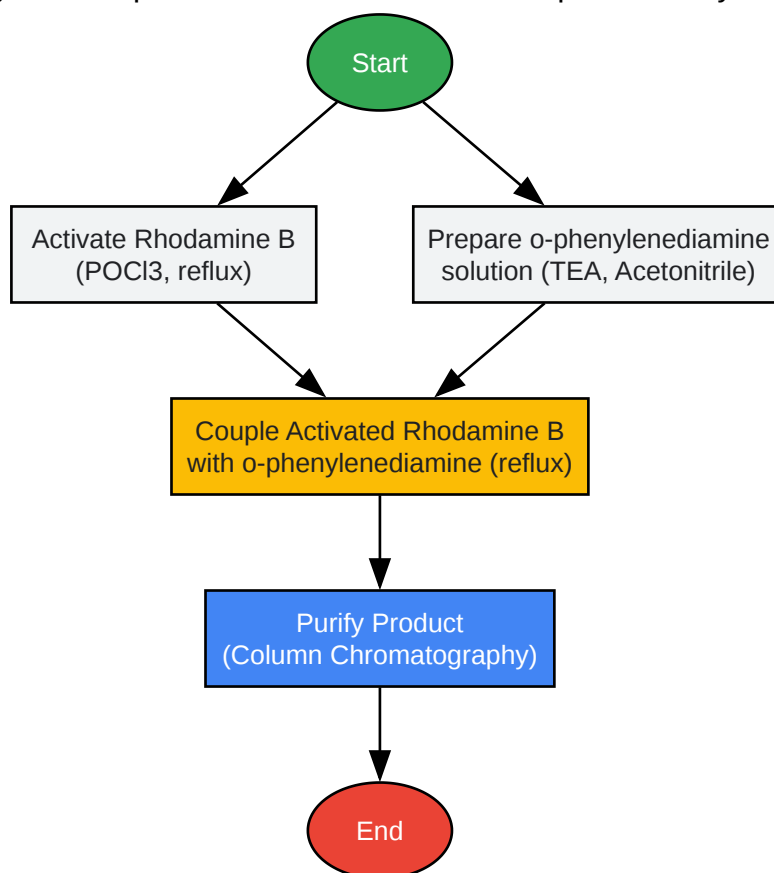
- Rhodamine B
- Phosphorus oxychloride (POCl_3)
- 1,2-dichloroethane
- o-phenylenediamine
- Triethylamine (TEA)
- Acetonitrile
- Standard organic synthesis glassware and purification equipment (e.g., column chromatography).

Procedure:

- Activation of Rhodamine B: In a round-bottom flask, dissolve Rhodamine B in 1,2-dichloroethane. Add phosphorus oxychloride (POCl_3) dropwise while stirring at room temperature. Reflux the mixture for 2 hours to convert the carboxylic acid group of Rhodamine B to an acyl chloride.
- Coupling with o-phenylenediamine: In a separate flask, dissolve o-phenylenediamine and triethylamine (TEA) in acetonitrile.

- Reaction: Add the activated Rhodamine B solution to the o-phenylenediamine solution. Reflux the reaction mixture for 3 hours.
- Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final **RB-Opd** probe.

Figure 2. Experimental Workflow for RB-Opd Probe Synthesis



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Figure 2. Experimental Workflow for **RB-Opd** Probe Synthesis

Live-Cell Imaging of Nitric Oxide

This protocol outlines the general steps for using an **RB-Opd** probe to visualize nitric oxide in cultured cells.

Materials:

- Adherent or suspension cells (e.g., HeLa, RAW 264.7)
- Cell culture medium and supplements
- **RB-Opd** probe stock solution (e.g., 1-5 mM in DMSO)
- Phosphate-buffered saline (PBS)
- NO donor (e.g., sodium nitroprusside, SNP) or inducer (e.g., lipopolysaccharide, LPS) for positive controls
- NO synthase inhibitor (e.g., L-NAME) for negative controls
- Fluorescence microscope with appropriate filter sets (e.g., for rhodamine)

Procedure:

- Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.
- Probe Loading:
 - Prepare a working solution of the **RB-Opd** probe in cell culture medium or PBS (final concentration typically 1-10 μ M).
 - Remove the culture medium from the cells and wash with PBS.
 - Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C.
- Washing: Remove the probe-containing medium and wash the cells gently with PBS two to three times to remove any excess, unloaded probe.
- Induction of Nitric Oxide Production (Optional):

- For positive controls or experimental conditions, treat the cells with an NO donor or inducer for the desired time.
- For negative controls, pre-incubate cells with an NO synthase inhibitor before adding the inducer.
- Fluorescence Imaging:
 - Image the cells using a fluorescence microscope with the appropriate excitation and emission wavelengths for the rhodamine fluorophore.
 - Acquire images at different time points to monitor the change in fluorescence intensity, which corresponds to the level of nitric oxide production.
- Data Analysis:
 - Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ).
 - Normalize the fluorescence intensity to a control or baseline to determine the fold-change in NO production.

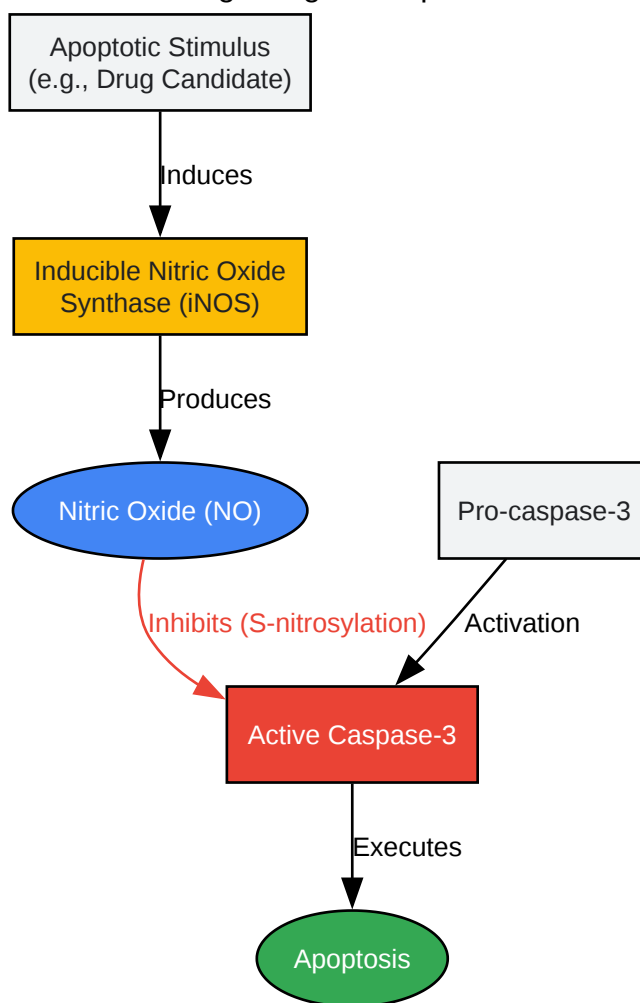
Application in Drug Development: Investigating Apoptosis

Nitric oxide plays a dual role in apoptosis, capable of both inducing and inhibiting programmed cell death depending on its concentration and the cellular context. **RB-Opd** probes can be valuable tools in drug development for screening compounds that modulate NO levels and, consequently, affect apoptotic pathways.

A key pathway in apoptosis involves the activation of a cascade of cysteine-aspartic proteases known as caspases. Nitric oxide can influence this pathway at multiple points. For instance, NO can directly inhibit the activity of caspases, such as caspase-3, through S-nitrosylation of their active site cysteine residues. Conversely, high concentrations of NO can promote apoptosis by inducing cellular stress and activating pro-apoptotic signaling.

The use of **RB-Opd** probes allows researchers to monitor intracellular NO levels in response to drug candidates and correlate these changes with markers of apoptosis, such as caspase-3 activation. This provides a powerful method for elucidating the mechanism of action of novel therapeutics and for identifying drugs that target NO-mediated cell death pathways.

Figure 3. Nitric Oxide Signaling in Caspase-Mediated Apoptosis



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Figure 3. Nitric Oxide Signaling in Caspase-Mediated Apoptosis

Conclusion

The **RB-Opd** family of fluorescent probes provides a robust and sensitive platform for the real-time detection of nitric oxide in living cells. Their "turn-on" fluorescence mechanism, coupled with high selectivity, makes them valuable tools for researchers in various fields. The ability to quantify dynamic changes in intracellular NO concentrations is particularly relevant for drug development professionals investigating signaling pathways, such as apoptosis, where nitric oxide plays a critical regulatory role. The detailed protocols and comparative data presented in this guide are intended to facilitate the effective implementation of **RB-Opd** probes in both basic research and preclinical drug discovery.

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